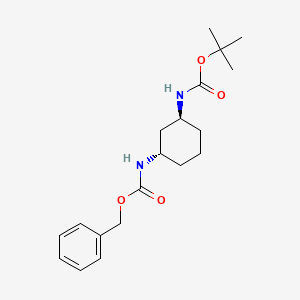

Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate

Description

Historical Context of Carbamate Protecting Groups

The development of carbamate protecting groups revolutionized peptide synthesis and organic chemistry by enabling selective amine protection. The benzyloxycarbonyl (Cbz) group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, marked a breakthrough in controlled peptide synthesis. By reacting benzyl chloroformate with amines, the Cbz group provided stability under basic conditions while being removable via catalytic hydrogenation. Decades later, the tert-butyloxycarbonyl (Boc) group emerged as an acid-labile alternative, compatible with orthogonal protection strategies. Boc’s introduction using di-tert-butyl dicarbonate allowed deprotection under mild acidic conditions (e.g., trifluoroacetic acid), minimizing side reactions.

The combination of Boc and Cbz in dicarbamates, such as Benzyl tert-butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate, reflects advancements in multi-step syntheses. These groups enable sequential deprotection—Boc removed first with acid, followed by Cbz via hydrogenation—making the compound valuable in constructing complex molecules like peptides and heterocycles.

Properties

IUPAC Name |

benzyl N-[(1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCJCRHCNGJQOY-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protection of (1S,3S)-Cyclohexane-1,3-diamine

The foundational approach involves sequential protection of the diamine backbone. ((1S,3S)-Cyclohexane-1,3-diyl)dimethanamine serves as the starting material, reacting with benzyl chloroformate and tert-butyl chloroformate under basic conditions.

Reaction Mechanism :

-

First Protection : The diamine reacts with benzyl chloroformate in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl.

-

Second Protection : The mono-protected intermediate reacts with tert-butyl chloroformate under similar conditions to yield the dicarbamate.

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (first step) |

| Solvent | Anhydrous DCM |

| Base | Triethylamine (2.2 eq) |

| Reaction Time | 4–6 hours per step |

One-Pot Dicarbamation Using Mixed Chloroformates

To streamline synthesis, a one-pot method employs simultaneous addition of benzyl and tert-butyl chloroformates. This approach requires careful stoichiometry to avoid cross-reactivity.

Optimized Conditions :

-

Molar Ratio : Diamine : Cbz-Cl : Boc₂O = 1 : 1.1 : 1.1

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Solvent : Tetrahydrofuran (THF) at 25°C

Catalytic Systems and Industrial Adaptations

Silanol-Rich MCM-41 Catalyzed Carbamation

Recent advances utilize porous catalysts for improved efficiency. Silanol-rich MCM-41, a mesoporous silica, enhances carbonyl transfer in carbamate synthesis.

Procedure :

-

Reactants : (1S,3S)-Cyclohexane-1,3-diamine, methyl carbamate (MC), methanol.

-

Conditions :

Performance Metrics :

| Metric | Value |

|---|---|

| Conversion | 100% |

| Yield | 92.6% |

| Selectivity | >99% |

Continuous-Flow Microreactor Systems

For industrial scalability, continuous-flow systems offer superior heat/mass transfer. Key features include:

-

Residence Time : 8–12 minutes

-

Temperature Gradient : 50–100°C across zones

-

Output : 5–10 kg/day

Stereochemical Control and Resolution

Asymmetric Synthesis of the Diamine Backbone

The (1S,3S) configuration is critical for biological activity. Two strategies dominate:

-

Chiral Pool Synthesis : Using L-tartaric acid-derived auxiliaries to induce stereochemistry.

-

Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic diamine precursors (ee >98%).

Comparative Efficiency :

| Method | ee (%) | Yield (%) |

|---|---|---|

| Chiral Pool | 99 | 65 |

| Enzymatic Resolution | 98 | 72 |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide or tert-butyl bromide in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of carbamates exhibit significant anticancer properties. The structure of benzyl tert-butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate may enhance its interaction with biological targets involved in cancer progression. Preliminary studies suggest that this compound can inhibit tumor cell proliferation in vitro, although further in vivo studies are necessary to confirm its efficacy and safety profiles.

Case Study:

In a study examining the effects of various carbamate derivatives on cancer cell lines, this compound was found to induce apoptosis in breast cancer cells through the modulation of apoptosis-related proteins .

3.1 Reagent in Organic Reactions

this compound can serve as a versatile reagent in organic synthesis. Its carbamate functional groups can undergo various transformations, making it useful for synthesizing more complex molecules.

Example Reaction:

The compound can be utilized in the synthesis of amides through nucleophilic substitution reactions where it acts as an electrophile due to the presence of the carbamate moiety .

Mechanism of Action

The mechanism of action of Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate involves the formation of stable carbamate bonds with amines. This stability allows it to protect amine groups during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under specific conditions, releasing the free amine for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of carbamate derivatives with structural or stereochemical variations. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Biological Activity

Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate is a carbamate compound that has garnered attention for its potential biological applications. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

This compound features a cyclohexane ring substituted with benzyl and tert-butyl groups. The synthesis typically involves the reaction of (1S,3S)-cyclohexane-1,3-diamine with benzyl chloroformate and tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

The biological activity of this compound primarily stems from its ability to form stable carbamate bonds with amines. This stability allows it to protect amine groups during chemical reactions, which is crucial in various biochemical applications. The selective deprotection of amines under specific conditions facilitates further reactions, making it a valuable tool in organic synthesis and medicinal chemistry .

Enzyme Interaction Studies

The compound is also explored for its interactions with enzymes. For instance, it has been investigated as a potential biochemical probe to study enzyme-substrate interactions. The presence of the tert-butyl group may enhance binding affinity to specific enzymes, potentially influencing their activity and function .

Study on Antioxidant Activity

A study examining the antioxidant potential of related compounds found that they significantly reduced oxidative stress markers in cellular models. Although specific data on this compound is sparse, the structural characteristics suggest similar efficacy .

Enzyme Inhibition Research

Another research avenue focused on the inhibition of steroidogenic enzymes by structurally related compounds. These studies revealed that certain carbamates could inhibit key enzymes involved in steroid biosynthesis, suggesting that this compound might exhibit similar inhibitory effects on enzymes like 17α-hydroxylase and 3β-hydroxysteroid dehydrogenase .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for preparing Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate?

The compound is synthesized via a two-step strategy:

- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the dicarbamate-protected triazole intermediate. For example, di-tert-butyl dicarbamate derivatives are synthesized using 17α-ethynylestradiol and azide precursors under standard CuAAC conditions (yield: 97%) .

- Step 2 : Deprotection of tert-butyl groups using HCl (e.g., 4M HCl in dioxane) to yield the final amine product (yield: 95%) .

- Key reagents : Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate), HCl for deprotection .

Q. How is the stereochemistry of the (1S,3S)-cyclohexane diyl moiety confirmed?

- Chiral chromatography or NMR analysis (e.g., NOESY for spatial proximity of substituents) is used to verify stereochemistry .

- Comparative studies with enantiopure standards (e.g., (1R,3R)- or (1S,3R)-isomers) can resolve ambiguities .

Q. What analytical techniques are critical for characterizing this compound?

- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ peaks) .

- NMR spectroscopy : ¹H and ¹³C NMR identify carbamate groups (δ ~155 ppm for carbonyl) and cyclohexane protons (δ ~1.2–2.5 ppm) .

- HPLC : Purity assessment using chiral columns for enantiomeric excess determination .

Advanced Research Questions

Q. How can coupling reactions be optimized for introducing functional groups to the dicarbamate scaffold?

- Activation strategies : Use coupling agents like EDCI/HOBt in MeCN/DMF mixtures to minimize racemization. For example, benzyl tert-butyl derivatives achieve 94% yield under these conditions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature control : Reactions at 0°C reduce side reactions during nucleophilic additions .

Q. What challenges arise in resolving conflicting NMR data for carbamate derivatives?

- Dynamic effects : Carbamate rotamers may split signals. Use variable-temperature NMR to coalesce peaks and assign structures .

- Isotopic labeling : ¹⁵N-labeled carbamates help track nitrogen environments .

- Contradictions : Conflicting NOE signals (e.g., axial vs. equatorial substituents) require DFT calculations for conformational analysis .

Q. How does the steric bulk of the tert-butyl group influence reactivity in catalytic applications?

- Steric hindrance : tert-Butyl groups reduce nucleophilic attack on carbamates, enhancing stability in basic conditions .

- Comparative studies : Smaller protecting groups (e.g., benzyloxycarbonyl) show faster deprotection rates but lower selectivity .

- Mechanistic insights : Kinetic studies (e.g., Arrhenius plots) quantify activation barriers for deprotection .

Methodological Tables

Table 1 : Reaction Conditions for Coupling Carbamate Intermediates

| Parameter | Value |

|---|---|

| Coupling agent | EDCI/HOBt |

| Solvent | MeCN:DMF (3:1) |

| Temperature | 0°C → RT |

| Reaction time | 16 hours |

| Yield | 94% |

Table 2 : Key Physical Data for Cyclohexane Diyl Derivatives

| Property | Value |

|---|---|

| Melting point | 30°C (cis-1,3-cyclohexanediol) |

| Boiling point | 246.5°C |

| Density | 1.156 g/cm³ |

| Solubility | Polar aprotic solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.